Meconin-d3

Isotopic Purity Mass Spectrometry Internal Standard

Non-isotopic internal standards cause co-elution and up to -38.4% quantitative bias in LC-ESI-MS/MS assays. Meconin-d3 is a tri-deuterated meconin analog (CAS 29809-15-2) that co-elutes with the target analyte while providing complete spectral separation via a +3 Da mass shift, enabling accurate isotope dilution quantification. - Eliminates matrix effects and ion suppression; isotopic purity ≥99.6% - Validated for GC-MS and LC-MS/MS quantification of meconin in urine and umbilical cord tissue - LODs of 0.1 ng/g and LOQs of 0.2 ng/g achievable in tissue assays Supplied as a white to off-white crystalline solid; available from milligram to gram scales for forensic and bioanalytical laboratories. Ships ambient, store at -20°C.

Molecular Formula C10H10O4
Molecular Weight 197.20 g/mol
CAS No. 29809-15-2
Cat. No. B589173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeconin-d3
CAS29809-15-2
Synonyms6,7-Dimethoxy-1(3H)-isobenzofuranone-d3;  Opianyl-d3;  Meconic Lactone-d3;  6,7-Dimethoxyphthalide-d3;  NSC 35547-d3; 
Molecular FormulaC10H10O4
Molecular Weight197.20 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(COC2=O)C=C1)OC
InChIInChI=1S/C10H10O4/c1-12-7-4-3-6-5-14-10(11)8(6)9(7)13-2/h3-4H,5H2,1-2H3/i2D3
InChIKeyORFFGRQMMWVHIB-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d3)A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Meconin-d3 Deuterated Internal Standard


Meconin-d3 (6,7-dimethoxyphthalide-d3) is a stable isotope-labeled analog of meconin, a noscapine metabolite and established urinary marker for illicit opiate use [1]. The compound contains three deuterium atoms substituted on a methoxy group, resulting in a nominal mass shift of +3 Da (MW 197.20 vs. 194.18 for unlabeled meconin) [2]. Meconin-d3 is purposefully synthesized for use as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise quantification of meconin in complex biological matrices such as urine and umbilical cord tissue [3].

Why Meconin-d3 Cannot Be Substituted


Generic substitution with unlabeled meconin (CAS 569-31-3) or a non-isotopic structural analog as an internal standard fails critically in quantitative mass spectrometry workflows. Unlabeled meconin co-elutes with the target analyte, rendering it invisible to the mass detector for separate integration, while structurally distinct analogs exhibit different extraction efficiencies and ionization behaviors [1]. This leads to uncorrected matrix effects and ion suppression, which can introduce quantitative bias as high as -38.4% in LC-ESI-MS/MS assays, as demonstrated in systematic comparisons of deuterated versus 13C-labeled internal standards [2]. Meconin-d3 provides the required co-elution and nearly identical physicochemical properties, with a mass shift that ensures complete spectral separation, thereby enabling accurate isotope dilution quantification that non-isotopic analogs cannot achieve .

Meconin-d3 Quantitative Evidence


Isotopic Purity and Deuterium Distribution

Meconin-d3 (Santa Cruz Biotechnology) exhibits an isotopic purity of 99.6% with a deuterium distribution profile of d0=0.09%, d1=0.15%, d2=0.72%, and d3=99.04% as determined by TLC and normalized intensity [1]. This high isotopic enrichment directly minimizes the unlabeled (d0) fraction that would otherwise contribute to the analyte (meconin) signal in MS, reducing quantitative interference compared to lower-purity deuterated standards where d0 contributions can exceed 1-5% [2].

Isotopic Purity Mass Spectrometry Internal Standard

Spectral Separation via Mass Shift

Meconin-d3 exhibits a nominal mass increase of 3.02 Da (MW 197.20 vs. 194.18) relative to unlabeled meconin due to the substitution of three hydrogen atoms with deuterium on the 7-methoxy group [1]. This mass difference ensures that the internal standard and analyte are fully resolved in the mass analyzer, even under unit resolution conditions, preventing spectral overlap that would compromise quantification [2].

Mass Spectrometry Isotope Dilution Chromatography

Meconin as a Clinical Specificity Marker

In a clinical validation study, meconin was detected in 284 of 300 (94.7%) opiate-positive urine samples from substance misuse services and exhibited 100% specificity, as it was absent in all 62 cases where morphine was not the major opiate and in 4 cases of medicinal diamorphine administration [1]. This establishes meconin as a reliable, non-endogenous marker for illicit opiate use, directly motivating the need for Meconin-d3 as its optimal internal standard in forensic and clinical LC-MS/MS assays .

Forensic Toxicology Opiate Biomarker Urine Analysis

Matrix Effect Correction by Deuterated IS

A systematic comparison of deuterated (²H) and ¹³C-labeled internal standards for urinary biomarkers demonstrated that while deuterated IS can exhibit minor retention time shifts, they still provide substantial correction for matrix effects compared to assays without an IS. However, when ²H-IS elution differs significantly from the analyte, quantitative bias can occur; for one biomarker, concentrations generated with a ²H₇-IS were on average 59.2% lower than those generated with a ¹³C₆-IS, underscoring the importance of verifying co-elution [1]. For Meconin-d3, the minimal structural alteration (+3 Da on a methoxy group) minimizes such shifts, making it a favorable choice for isotope dilution MS [2].

Matrix Effects LC-MS/MS Quantitative Bias

Meconin-d3 Application Scenarios


Forensic Urine Opiate Testing

Meconin-d3 is used as the internal standard in validated GC-MS or LC-MS/MS methods for quantifying meconin in urine specimens to differentiate illicit heroin use from licit opiate consumption. The 100% specificity of meconin (established in [1]) makes this assay a critical confirmatory test in forensic toxicology and substance abuse monitoring programs. The high isotopic purity (≥99.6%) of Meconin-d3 ensures accurate quantification even at low ng/mL concentrations typical in urine.

Neonatal Drug Exposure Testing

LC-MS/MS assays employing Meconin-d3 as the internal standard enable the sensitive detection of meconin in umbilical cord tissue, improving the identification of heroin-exposed newborns. A validated method achieved LODs of 0.1 ng/g and LOQs of 0.2 ng/g for meconin, with the inclusion of meconin increasing the number of identified heroin exposures from 2 to 5 in a comparative study of 46 specimens [1]. Meconin-d3 is essential for achieving the precision required for this low-concentration, high-stakes application.

Noscapine Pharmacokinetic and Metabolism Studies

In preclinical and clinical studies investigating the pharmacokinetics of noscapine or its metabolites, Meconin-d3 serves as the internal standard for quantifying meconin in plasma, urine, and tissue homogenates. Given that meconin accounts for approximately 3%, 8%, and 2% of the noscapine dose in the first 24-hour urine of rats, rabbits, and humans respectively [1], accurate measurement across species and matrices requires a robust internal standard to correct for variable recovery and matrix effects. Meconin-d3, with its near-identical physicochemical properties, fulfills this role.

Regulated Bioanalytical Method Validation

For laboratories conducting bioanalytical method validation in support of regulatory submissions, Meconin-d3 is the appropriate internal standard for meconin quantification. Regulatory guidance (e.g., FDA Bioanalytical Method Validation Guidance for Industry) recommends the use of stable isotope-labeled internal standards to minimize matrix effects and ensure assay reproducibility [1]. Meconin-d3's defined isotopic purity and mass shift support the rigorous validation parameters (accuracy, precision, selectivity, matrix effect) required for GLP-compliant studies.

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